4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
Description
Properties
IUPAC Name |
4-[[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O.C2H2O4/c26-16-20-8-10-21(11-9-20)18-28-19-22-12-14-27(15-13-22)17-24-6-3-5-23-4-1-2-7-25(23)24;3-1(4)2(5)6/h1-11,22H,12-15,17-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJBZQUDZSMWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a synthetic compound with significant potential in biomedical research, particularly in the fields of neuroscience and cancer treatment. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C27H28N2O5
- Molecular Weight : 460.53 g/mol
- IUPAC Name : 4-[[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile; oxalic acid
Research indicates that this compound operates through several mechanisms:
- Neurotransmitter Modulation : The compound selectively activates or inhibits specific neuronal pathways, which can influence neurotransmitter release and synaptic plasticity. This property is particularly valuable in studying neurological disorders.
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines, potentially through disruption of microtubule dynamics and induction of apoptosis.
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of the compound on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 52 nM, indicating potent antiproliferative activity. The compound induced G2/M phase cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Neuroprotective Effects
In another investigation, the neuroprotective properties of the compound were assessed using SH-SY5Y neuroblastoma cells. The findings revealed that it modulated neurotransmitter release and protected neurons from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity and Solubility: The naphthalen-1-ylmethyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to pyridinyl (16b) or pyrazinyl (26b, 27b) substituents .
Counterion Influence :
- Oxalate (target) and succinate (26b) salts improve aqueous solubility, whereas tetrahydrochloride (16b) may increase hygroscopicity .
Synthesis Efficiency :
Spectral and Conformational Analysis
- Aromatic Proton Shifts : The target compound’s naphthalene moiety would likely show downfield shifts (e.g., δ 7.5–8.5 ppm) similar to Compound 26b’s pyrazine protons (δ 8.10–8.21) .
- Piperidine Environment : Methylpyridinyl (16b) and ethoxypyrazinyl (26b) substituents create distinct magnetic environments, evidenced by complex multiplet signals (δ 2.57–4.86) .
Functional Group Impact
- Methoxy vs. Carbonyl Linkers: The target’s methoxymethyl linker provides flexibility, whereas carbonyl-containing analogs (e.g., ’s 4-{4-[(4-methoxypyridin-2-yl)amino]piperidine-1-carbonyl}benzonitrile) may adopt rigid conformations, affecting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
